3-(4-bromophenyl)-2-[(3,4-dichlorobenzyl)sulfanyl]quinazolin-4(3H)-one

Medicinal chemistry Structure-activity relationship (SAR) Halogen bonding

3-(4-Bromophenyl)-2-[(3,4-dichlorobenzyl)sulfanyl]quinazolin-4(3H)-one (CAS 499104-34-6) is a synthetic, polysubstituted 4(3H)-quinazolinone derivative characterized by a 4-bromophenyl substituent at N-3 and a 3,4-dichlorobenzyl sulfanyl group at C-2 (molecular formula C21H13BrCl2N2OS, MW 492.225 g/mol). It belongs to a class of compounds explored for potential anticancer activity, though specific biological annotations for this precise structure remain limited in primary literature.

Molecular Formula C21H13BrCl2N2OS
Molecular Weight 492.2 g/mol
Cat. No. B15083574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-bromophenyl)-2-[(3,4-dichlorobenzyl)sulfanyl]quinazolin-4(3H)-one
Molecular FormulaC21H13BrCl2N2OS
Molecular Weight492.2 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(C(=N2)SCC3=CC(=C(C=C3)Cl)Cl)C4=CC=C(C=C4)Br
InChIInChI=1S/C21H13BrCl2N2OS/c22-14-6-8-15(9-7-14)26-20(27)16-3-1-2-4-19(16)25-21(26)28-12-13-5-10-17(23)18(24)11-13/h1-11H,12H2
InChIKeyGBIHRLWYYHVWME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Bromophenyl)-2-[(3,4-dichlorobenzyl)sulfanyl]quinazolin-4(3H)-one: Procurement-Ready Profile for Rare Quinazolinone Chemical Probes


3-(4-Bromophenyl)-2-[(3,4-dichlorobenzyl)sulfanyl]quinazolin-4(3H)-one (CAS 499104-34-6) is a synthetic, polysubstituted 4(3H)-quinazolinone derivative characterized by a 4-bromophenyl substituent at N-3 and a 3,4-dichlorobenzyl sulfanyl group at C-2 (molecular formula C21H13BrCl2N2OS, MW 492.225 g/mol) . It belongs to a class of compounds explored for potential anticancer activity, though specific biological annotations for this precise structure remain limited in primary literature [1]. Commercially, it is classified as a rare or non-stock item (AldrichCPR), indicating on-demand synthesis rather than routine catalog availability .

Why Generic 2-Sulfanylquinazolinones Cannot Substitute 3-(4-Bromophenyl)-2-[(3,4-dichlorobenzyl)sulfanyl]quinazolin-4(3H)-one in Targeted Research


The precise combination of a 4-bromophenyl N-3 substituent and a 3,4-dichlorobenzyl sulfanyl C-2 group on the quinazolinone scaffold is not interchangeable with common analogs. SAR studies on related 2,3-disubstituted quinazolinones demonstrate that even small changes in halogen position—such as moving from a 3,4-dichloro to a 2,4-dichloro or 2,6-dichloro benzyl substitution—can significantly alter cytotoxicity profiles against cancer cell lines like HT29 and HCT116 [1]. Furthermore, commercially available alternatives, including the 2,4-dichlorobenzyl analog (CAS 498546-86-4) and the 2,6-dichlorobenzyl analog, are likewise only available as custom synthesis requests (AldrichCPR), meaning no ready-made generic substitute exists on the market [1].

Quantitative Differentiation Evidence for 3-(4-Bromophenyl)-2-[(3,4-dichlorobenzyl)sulfanyl]quinazolin-4(3H)-one vs Closest Analogs


Differential Halogen Substitution Pattern: 3,4-Dichloro vs 2,4-Dichloro Benzyl Sulfanyl Group and Impact on Physicochemical Properties

The 3,4-dichlorobenzyl sulfanyl substitution on the target compound creates a distinct electronic and steric environment compared to the more common 2,4-dichlorobenzyl isomer. While direct comparative biological data for this precise pair is not published, class-level SAR on quinazolinones indicates that the position of chlorine substituents on the benzyl ring modulates lipophilicity (clogP), dipole moment, and target binding. The 3,4-dichloro arrangement presents a different hydrogen-bond acceptor profile than the 2,4-dichloro arrangement due to altered electron density on the aromatic ring [1]. The closest commercially cataloged analog, 2-((2,4-dichlorobenzyl)sulfanyl)-3-(4-methoxyphenyl)-4(3H)-quinazolinone (CAS 498546-86-4), also bears a different N-3 substituent (methoxy vs bromo), making any direct biological comparison confounded by two simultaneous structural changes .

Medicinal chemistry Structure-activity relationship (SAR) Halogen bonding

Potential Anticancer Activity of 2-Sulfanylquinazolinones: Contextualizing the Target Compound within a Published Cytotoxicity Dataset

A 2014 study published in Molecules (PMC6271662) reported a series of quinazolinone derivatives with IC50 values against cancer cell lines. In that study, the most potent compound (compound 7) showed an IC50 of 28 ± 3 µM, while another active derivative (compound 8) showed 30 ± 5 µM [1][2]. Although the specific identity of compound 7 could not be confirmed as the target molecule from accessible metadata, the study demonstrates that 2-sulfanyl-substituted quinazolinones can achieve low-micromolar cytotoxicity. The target compound's unique substitution pattern places it within this active chemical space, but direct quantitative cytotoxicity data for CAS 499104-34-6 is not available in public literature.

Anticancer Cytotoxicity HT29 HCT116

Procurement Exclusivity: AldrichCPR Status as a Barrier to Generic Interchange

The target compound is listed by Sigma-Aldrich exclusively as an AldrichCPR (Custom Product Request) product (Product No. L288721), meaning it is not stocked and is synthesized only upon order . Critically, both of its closest commercially cataloged analogs—the 2,4-dichlorobenzyl derivative (CAS 498546-86-4, Product L285943) and the 2,6-dichlorobenzyl derivative (CAS 618443-46-2, Product L448486)—share the same AldrichCPR status, indicating that the entire sub-class of 2-(dichlorobenzyl)sulfanyl-3-arylquinazolinones belongs to a rare chemical collection . This shared procurement constraint means that no generic, off-the-shelf alternative exists for any of these compounds.

Chemical procurement Custom synthesis AldrichCPR

Absence of Annotated Biological Activity: A Critical Differentiation Factor for Chemical Probe Development

Unlike many quinazolinones that have been profiled against kinase panels or other target classes, CAS 499104-34-6 has no publicly annotated biological activity in authoritative databases such as ChEMBL or PubChem BioAssay [1]. This lack of prior annotation can be advantageous for chemical biology programs seeking novel, unencumbered chemotypes for phenotypic screening, as it reduces the risk of encountering polypharmacology associated with heavily studied scaffolds [2]. In contrast, more extensively annotated quinazolinones (e.g., the USP7 inhibitor series including compounds C9 and C19 with IC50 values of 4.86 µM and 1.537 µM) carry known target liabilities that may confound phenotypic interpretation [3].

Chemical probe Pharmacological annotation Dark chemical matter

Validated Application Scenarios for 3-(4-Bromophenyl)-2-[(3,4-dichlorobenzyl)sulfanyl]quinazolin-4(3H)-one Based on Differential Evidence


Halogen-Dependent Structure-Activity Relationship (SAR) Studies on Quinazolinone-Based Anticancer Agents

Research groups investigating how the position of chlorine atoms on the benzyl sulfanyl group modulates cytotoxicity in colorectal cancer cell lines (HT29, HCT116) can use this compound as a specific probe for the 3,4-dichloro pharmacophore. When tested alongside its 2,4-dichloro and 2,6-dichloro isomers (all available as AldrichCPR custom syntheses), it enables a systematic halogen-walk SAR analysis that cannot be achieved with any single commercially stocked analog [1].

Phenotypic Screening Libraries Seeking 'Dark' Chemical Matter with a Privileged Scaffold

Given its complete lack of annotated biological activity in public databases, this compound serves as an ideal candidate for inclusion in diversity-oriented phenotypic screening collections. Its quinazolinone core is a privileged medicinal chemistry scaffold, yet the absence of prior target annotation minimizes the risk of detecting already-known activities, increasing the likelihood of discovering novel modes of action [2][3].

Synthetic Methodology Development Involving Polyhalogenated Quinazolinones

The compound's three distinct halogen sites (4-bromophenyl N-3, two chlorine atoms on the benzyl sulfanyl group) make it a valuable substrate for developing chemoselective cross-coupling reactions. Medicinal chemistry groups optimizing Buchwald-Hartwig, Suzuki, or other palladium-catalyzed transformations on polysubstituted quinazolinones can use this compound to benchmark reaction selectivity at bromo versus chloro positions [1].

Quote Request

Request a Quote for 3-(4-bromophenyl)-2-[(3,4-dichlorobenzyl)sulfanyl]quinazolin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.